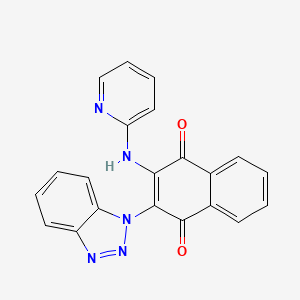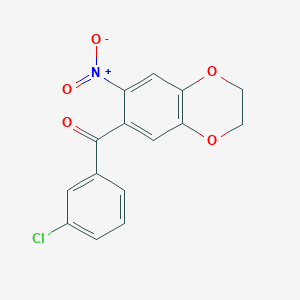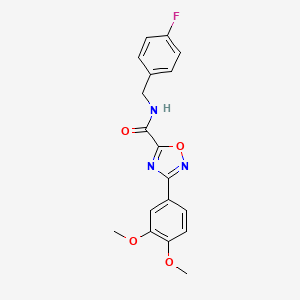
2-(1H-benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is a complex organic compound that features a benzotriazole moiety, a pyridylamino group, and a naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Pyridylamino Group: This step may involve the reaction of 2-chloropyridine with an amine to form the pyridylamino group.
Formation of the Naphthoquinone Core: This can be synthesized through oxidation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthoquinone core can undergo oxidation reactions, potentially forming various quinone derivatives.
Reduction: Reduction of the naphthoquinone core can lead to hydroquinone derivatives.
Substitution: The benzotriazole and pyridylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield various quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzotriazole and naphthoquinone structures are often studied as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of advanced materials, such as polymers and dyes.
Biology and Medicine
Antimicrobial Agents: Some derivatives of benzotriazole and naphthoquinone have shown potential as antimicrobial agents.
Anticancer Agents: Research has indicated that certain naphthoquinone derivatives may have anticancer properties.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are commonly used as corrosion inhibitors in various industrial applications.
Dyes and Pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE would depend on its specific application. For example:
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Action: It could induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1,4-naphthoquinone
- 3-(2-Pyridylamino)-1,4-naphthoquinone
Uniqueness
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is unique due to the combination of its benzotriazole, pyridylamino, and naphthoquinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H13N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H13N5O2/c27-20-13-7-1-2-8-14(13)21(28)19(18(20)23-17-11-5-6-12-22-17)26-16-10-4-3-9-15(16)24-25-26/h1-12H,(H,22,23) |
InChI Key |
VNYJAHQXYXJVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11072129.png)
![(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072133.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)

![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072167.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11072173.png)


![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B11072182.png)
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)
